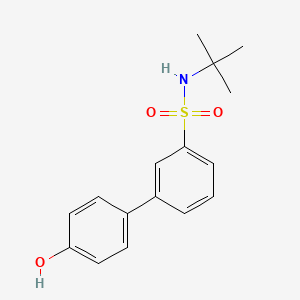
4-(3-t-Butylsulfamoylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-t-Butylsulfamoylphenyl)phenol, 95% (4-tBSPP) is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is a white crystalline solid with a melting point of 90-95 °C. 4-tBSPP is a sulfonamide derivative of phenol and is used extensively as a reagent in organic synthesis. This compound has a variety of uses in the fields of biochemistry, medicinal chemistry, and materials science.
科学的研究の応用
4-(3-t-Butylsulfamoylphenyl)phenol, 95% is widely used in scientific research and laboratory experiments. It has been used as a reagent in the synthesis of organic compounds, such as pyridines and amides. It has also been used to synthesize a variety of pharmaceuticals, including antifungal agents, anti-inflammatory drugs, and antibiotics. Additionally, 4-(3-t-Butylsulfamoylphenyl)phenol, 95% has been used in the synthesis of materials for use in electronic devices, such as semiconductors, transistors, and LEDs.
作用機序
The mechanism of action of 4-(3-t-Butylsulfamoylphenyl)phenol, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the metabolism of organic compounds. It is also believed to act as an antioxidant, scavenging free radicals and preventing the oxidation of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-t-Butylsulfamoylphenyl)phenol, 95% are not fully understood. However, the compound has been shown to inhibit the activity of enzymes involved in the metabolism of organic compounds, as well as scavenge free radicals and prevent the oxidation of organic compounds. Additionally, 4-(3-t-Butylsulfamoylphenyl)phenol, 95% has been shown to have anti-inflammatory and antifungal properties.
実験室実験の利点と制限
4-(3-t-Butylsulfamoylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and can be easily synthesized using a three-step process. Additionally, it is a relatively stable compound and can be stored for long periods of time without significant degradation. However, 4-(3-t-Butylsulfamoylphenyl)phenol, 95% is a relatively toxic compound and should be handled with care.
将来の方向性
There are several potential future directions for the use of 4-(3-t-Butylsulfamoylphenyl)phenol, 95%. One potential application is in the development of new pharmaceuticals, such as antifungal agents, anti-inflammatory drugs, and antibiotics. Additionally, the compound could be used in the synthesis of materials for use in electronic devices, such as semiconductors, transistors, and LEDs. Further research into the mechanism of action of 4-(3-t-Butylsulfamoylphenyl)phenol, 95% could also lead to new insights into the biochemical and physiological effects of the compound. Finally, the compound could be used in the development of new organic synthesis methods, such as the synthesis of pyridines and amides.
合成法
4-(3-t-Butylsulfamoylphenyl)phenol, 95% can be synthesized through a three-step process. The first step involves the reaction of 3-t-butylsulfonyl chloride with phenol in the presence of triethylamine. The second step involves the reaction of the resulting sulfonamide with thionyl chloride, followed by the addition of potassium hydroxide. The final step involves the reaction of the resulting product with bromine in the presence of anhydrous sodium carbonate.
特性
IUPAC Name |
N-tert-butyl-3-(4-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-16(2,3)17-21(19,20)15-6-4-5-13(11-15)12-7-9-14(18)10-8-12/h4-11,17-18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWZRZYWUWXNBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


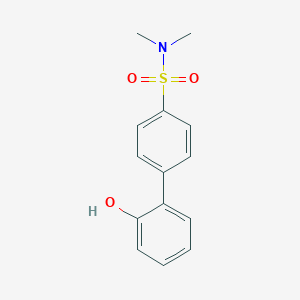
![2-[4-(Piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6370676.png)

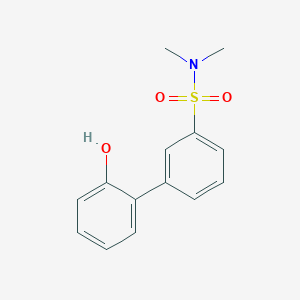

![2-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370712.png)
![4-[3-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370716.png)
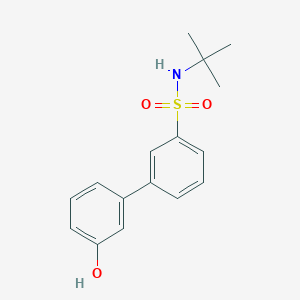
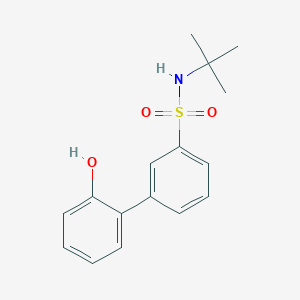
![4-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370724.png)


